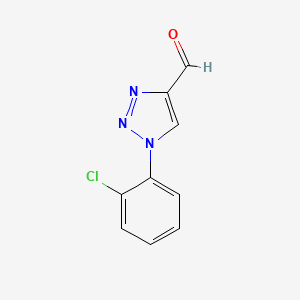

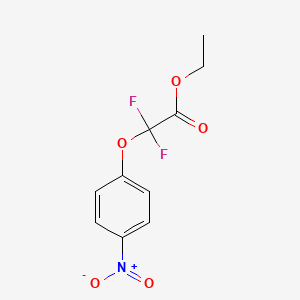

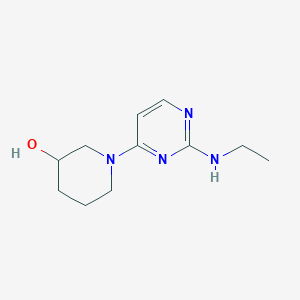

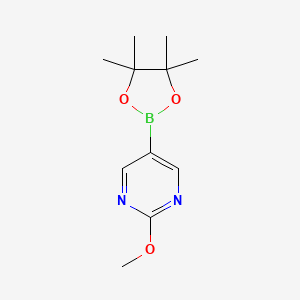

![molecular formula C15H21ClN2O2 B1424415 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1227382-15-1](/img/structure/B1424415.png)

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Descripción general

Descripción

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a type of carboxylic acid salt, which is a white crystalline solid. It is commonly used in chemical synthesis and has many potential applications in scientific research. 5]nonane-7-carboxylate hydrochloride.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

The compound has been utilized in the synthesis of diverse heterocyclic compounds. For instance, it has been involved in the aminomethylation of Guareschi imides, leading to the production of various 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This showcases its utility in creating structurally complex molecules with potential biological activities (Khrustaleva et al., 2017).

Pharmaceutical Research

The compound's derivatives have demonstrated significant potential in pharmaceutical research, particularly in the development of new antitubercular agents. A series of benzothiazinone derivatives containing the symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and showed exceptional in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights its potential as a backbone for developing novel therapeutics against tuberculosis (Wang et al., 2020).

Anticonvulsant Activity

The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was explored for their potential anticonvulsant properties. Through experimental and theoretical studies, certain compounds exhibited comparable lipophilicities to standard anticonvulsant medications, indicating their potential as new therapeutic agents for managing convulsive disorders (Lazić et al., 2017).

Osteoporosis Treatment

Novel 2,7-Diazaspiro[4,4]nonane derivatives have been studied for their ability to inhibit osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This approach represents a promising strategy for treating osteoporosis by targeting osteoclast activity while preserving osteoblast-driven bone formation, offering a potential advancement over current treatments that may impair bone regeneration (Mounier et al., 2020).

Propiedades

IUPAC Name |

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPZKZHIQVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

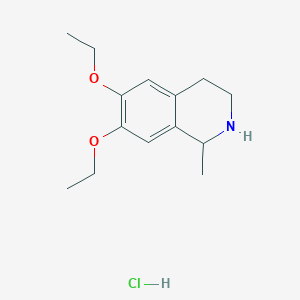

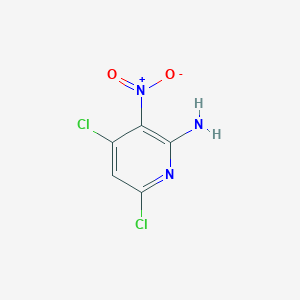

![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)